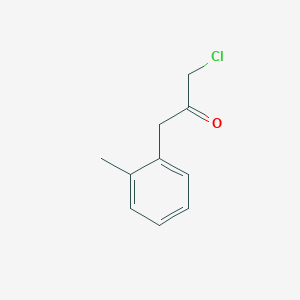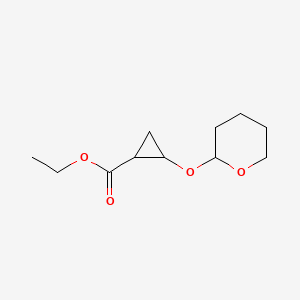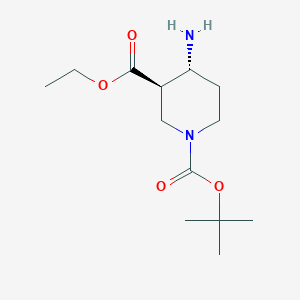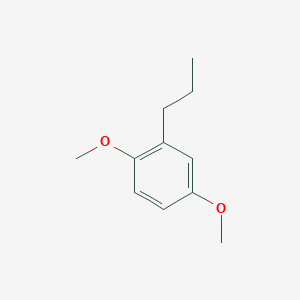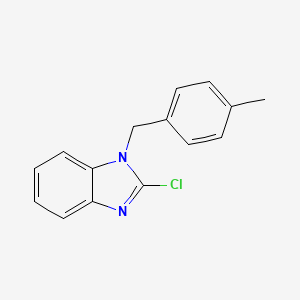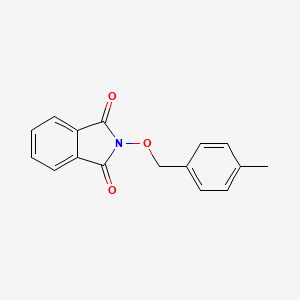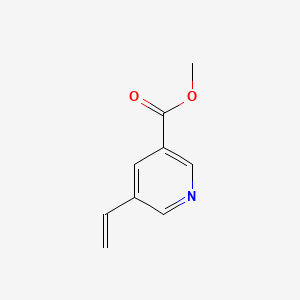
2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile
Overview
Description
“2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula CHClNO . It is a derivative of pyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The average mass of “this compound” is 171.584 Da and its monoisotopic mass is 171.019943 Da .Scientific Research Applications
Synthesis and Derivative Formation
- The compound 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of 5-aminopyrrolo[2,3-d]pyrimidine derivatives, which are crucial in forming new ring systems with potential pharmacological properties (Kim & Santilli, 1971).
Antimicrobial Activity
- Some derivatives of this compound, specifically the pyrazolo[3,4-d]pyrimidine derivatives, exhibit significant antibacterial activity. This activity has been evaluated and confirmed through scientific research, indicating the potential use of these derivatives in developing new antibacterial agents (Rostamizadeh et al., 2013).
Spectroscopic and Structural Studies
- Spectroscopic studies, such as NMR and FT-IR, have been conducted on chloropyrimidine derivatives to understand their molecular structure and properties. These studies help in elucidating the electronic structure, charge distribution, and potential pharmaceutical applications of these compounds (Gupta et al., 2006).
Antitumor Testing
- Certain pyrimidine-5-carbonitrile derivatives, including those related to this compound, have been synthesized and tested for their antitumor activity. These compounds showed inhibitory activity against specific types of leukemia, indicating their potential in cancer treatment (Taher & Helwa, 2012).
Crystal and Molecular Structure Analysis
- Investigations on isomorphous compounds related to this compound have contributed to the understanding of molecular structures and hydrogen-bonding patterns in crystalline materials. This knowledge is valuable for designing drugs and other materials (Trilleras et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(methylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-9-5-4(2-8)3-10-6(7)11-5/h3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUDRLCVAZUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)
